molecular formula C16H16O3S B3905661 (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B3905661
M. Wt: 288.4 g/mol
InChI Key: GAKJKDNFDNZMEU-FNORWQNLSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a synthetically designed chalcone derivative recognized for its potent multi-target kinase inhibitory activity, positioning it as a valuable chemical probe in oncological and inflammation research. Studies have demonstrated its efficacy in suppressing receptor tyrosine kinases such as VEGFR-2, a primary target in anti-angiogenic therapy . By inhibiting VEGFR-2, this compound effectively disrupts the angiogenic signaling pathways that are crucial for tumor growth and metastasis. Furthermore, its mechanism extends to the induction of apoptosis and cell cycle arrest in various cancer cell lines. Research also indicates that this chalcone analogue exhibits significant anti-inflammatory properties by modulating key pro-inflammatory signaling pathways, including NF-κB . This dual-action profile makes it a compelling candidate for investigating crosstalk between tumorigenesis and inflammation, as well as for the development of novel multi-targeted therapeutic strategies.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-11-8-9-20-16(11)7-5-13(17)12-4-6-14(18-2)15(10-12)19-3/h4-10H,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJKDNFDNZMEU-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Chalcones, including this compound, are studied for their potential biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine

Research is ongoing to explore the therapeutic potential of chalcones in treating various diseases, including cancer and inflammatory disorders.

Industry

The compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The biological activity of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is believed to be mediated through its interaction with various molecular targets. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact mechanism of action would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the thiophene ring.

    (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

The presence of the 3-methylthiophene ring in (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to other chalcones.

Q & A

Q. What are the standard synthetic routes for (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how is its stereochemical purity ensured?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone. Stereochemical purity (E-configuration) is confirmed by NOESY NMR , which detects spatial proximity of substituents, and X-ray crystallography to resolve double-bond geometry. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm, thiophene protons at δ 6.5–7.2 ppm) and carbon backbone.
  • IR Spectroscopy : Identifies carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C–H bending (~700–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.1104 for C₁₇H₁₈O₃S). Cross-referencing with computational data (DFT) resolves ambiguities in peak assignments .

Q. What solvents and reaction conditions optimize yield in its synthesis?

ParameterOptimal ConditionImpact on Yield
SolventEthanol or methanolPolar protic solvents enhance enolate stability
Temperature60–80°CAccelerates dehydration
Catalyst10–20% NaOHHigher base concentrations improve enolate formation
Reaction Time6–12 hoursProlonged time reduces side products
Yield improvements (>75%) are achieved by inert atmospheres (N₂) to prevent oxidation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies may arise from solvent effects, tautomerism, or crystallographic packing. Validate via:

  • Single-crystal X-ray diffraction : Provides unambiguous bond lengths/angles (e.g., C=O bond ~1.22 Å, C–S bond ~1.70 Å) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data. Adjust for solvent dielectric constants in simulations .

Q. What strategies mitigate contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response assays : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to differentiate selective toxicity.
  • Target validation : Use siRNA knockdown or CRISPR to confirm involvement of suspected targets (e.g., topoisomerase II for anticancer activity).
  • Metabolite profiling : Identify hydroxylated or glucuronidated derivatives that may alter activity .

Q. What crystallographic parameters define its molecular geometry, and how do they influence reactivity?

From :

  • Space group : P21/n (monoclinic).
  • Unit cell dimensions : a = 9.1821 Å, b = 8.3529 Å, c = 20.3443 Å, β = 94.624°.
  • Dihedral angles : Thiophene and phenyl rings form a ~45° angle, reducing π-π stacking and enhancing solubility. The planar enone system facilitates Michael addition reactions, while methoxy groups direct electrophilic substitution .

Q. How can computational methods predict its HOMO-LUMO gap and correlate it with experimental redox behavior?

  • DFT Calculations : Use Gaussian09 with B3LYP functional to compute frontier orbitals. A smaller HOMO-LUMO gap (~3.5 eV) suggests higher reactivity in electron-transfer reactions.
  • Cyclic Voltammetry : Compare computed redox potentials with experimental values (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl). Adjust for solvent/electrolyte effects .

Q. What mechanistic insights explain its regioselectivity in electrophilic substitution reactions?

The 3,4-dimethoxyphenyl group activates the para position via electron donation, while the thiophene ring directs electrophiles to the 5-position. Confirmed by:

  • Isotopic labeling : Track substituent incorporation using ¹³C-labeled reagents.
  • Kinetic studies : Monitor reaction rates under varying temperatures to identify rate-determining steps .

Tables for Key Data

Q. Table 1: Comparative Crystallographic Data

Parameter(2E)-Target Compound Analog ()
Space groupP21/nP2₁2₁2₁
C=O bond length (Å)1.221.24
Dihedral angle (°)45.238.7

Q. Table 2: Biological Activity Profiling

Assay TypeIC₅₀ (μM)Cell Line/ModelReference
Anticancer (MTT)12.3MCF-7 (breast)
Antimicrobial (MIC)25.0S. aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.